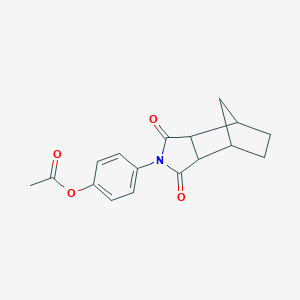
4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid is a chemical compound with the molecular formula C13H13Cl2NO3 It is known for its unique structure, which includes a benzoic acid core substituted with two chlorine atoms and a piperidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichlorobenzoic acid and piperidine.
Formation of Piperidinylcarbonyl Intermediate: The piperidine is reacted with a suitable carbonylating agent to form the piperidinylcarbonyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4,5-dichlorobenzoic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The piperidinylcarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while hydrolysis will produce the corresponding carboxylic acid and piperidine.
Scientific Research Applications
4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-(morpholin-4-ylcarbonyl)benzoic acid: Similar structure but with a morpholine ring instead of piperidine.
4,5-Dichloro-2-(pyrrolidin-1-ylcarbonyl)benzoic acid: Contains a pyrrolidine ring instead of piperidine.
4,5-Dichloro-2-(azepan-1-ylcarbonyl)benzoic acid: Features an azepane ring instead of piperidine.
Uniqueness
4,5-dichloro-2-(1-piperidinylcarbonyl)benzoic acid is unique due to its specific combination of chlorine substitutions and the piperidinylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H13Cl2NO3 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
4,5-dichloro-2-(piperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H13Cl2NO3/c14-10-6-8(9(13(18)19)7-11(10)15)12(17)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,18,19) |
InChI Key |
PXBSZDAXOCABCW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl acetate](/img/structure/B340789.png)












